4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide
Description
4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide is a benzamide derivative featuring a 4-chlorophenylmethyl group, a methylsulfonylamino moiety, and an acetyl spacer linking these substituents to the benzamide core. The compound’s structure is characterized by:
- 4-Chlorophenylmethyl group: Introduces hydrophobicity and steric bulk.
- Acetyl spacer: Increases molecular flexibility and may modulate binding to biological targets.
Properties
IUPAC Name |
4-[[2-[(4-chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-26(24,25)21(10-12-2-6-14(18)7-3-12)11-16(22)20-15-8-4-13(5-9-15)17(19)23/h2-9H,10-11H2,1H3,(H2,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRRZWYFQNPNEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H17ClN2O5S
- Molar Mass : 396.85 g/mol
- CAS Number : 312275-88-0
- Density : 1.439 g/cm³ (predicted)
- pKa : 12.40 (predicted)
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzyme pathways and modulate cellular signaling processes. Notably, it has shown potential as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in regulating cyclic nucleotide levels within cells. The inhibition of PDE4, in particular, has been linked to various neuropsychological effects, including anti-inflammatory and antidepressant activities.
Table 1: Comparison of PDE Inhibition Potency
| Compound | PDE Type | IC50 (nM) | Selectivity |
|---|---|---|---|
| Rolipram | PDE4 | 140 | - |
| Compound X | PDE4D | 94 | 10-fold selectivity over PDE4B |
| Compound Y | PDE4B | 410 | Moderate selectivity |
Biological Activity
Research indicates that the compound exhibits a range of biological activities:
- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound can reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.
- Neuropharmacological Effects : Animal studies indicate that the compound may enhance cognitive functions by modulating cAMP signaling pathways, which are critical for memory and learning processes.
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate its mechanism and efficacy in vivo.
Case Study 1: Anti-inflammatory Activity
A study conducted on ovalbumin-induced asthmatic mice revealed that the administration of the compound significantly reduced airway hyperreactivity and eosinophil infiltration in lung tissues. The effective dose was determined to be mg/kg, highlighting its potential as a therapeutic agent for asthma management.
Case Study 2: Neuropharmacological Effects
In behavioral tests involving mice, the compound demonstrated an antidepressant-like profile characterized by reduced immobility times in forced swim tests. This suggests its potential utility in treating depression and anxiety disorders.
Comparison with Similar Compounds
4-[(4-Chlorobenzyl)(methylsulfonyl)amino]-N-(4-fluorophenyl)benzamide
Structural Differences :
- The benzamide nitrogen is substituted with a 4-fluorophenyl group instead of a hydrogen atom.
- Lacks the acetyl spacer present in the target compound; the methylsulfonylamino and 4-chlorobenzyl groups are directly attached to the benzamide’s 4-position.
Hypothetical Implications :
- Electron-withdrawing fluorine : May increase polarity and influence binding affinity to charged residues in target proteins.
- Molecular weight : Lower than the target compound (due to the missing acetyl group), possibly improving permeability.
2-[(4-chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methylideneamino]benzamide
Structural Differences :
- Features a methoxy group at the benzamide’s 2-position and a methylideneamino substituent linked to a 4-methoxyphenyl group.
Hypothetical Implications :
- Methoxy groups : Increase hydrophilicity and metabolic stability but may reduce membrane penetration.
- Schiff base (methylideneamino): Could confer pH-dependent reactivity or instability in acidic environments.
4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide
Structural Differences :
- Replaces the methylsulfonylamino group with a triazole-thioether-acetyl chain.
- The chlorophenyl group is at the 2-position instead of the 4-position.
Hypothetical Implications :
- 2-Chlorophenyl substitution : Alters steric and electronic profiles compared to the 4-chlorophenyl group in the target compound.
- Sulfanyl group : May increase susceptibility to oxidation compared to the sulfonamide moiety.
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
